Product packaging for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine(Cat. No.:CAS No. 1774897-16-3)

6-bromo-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1396663
CAS No.: 1774897-16-3
M. Wt: 256.14 g/mol
InChI Key: QBKKZORHCBLIBC-UHFFFAOYSA-N
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Description

6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a synthetic organic compound featuring a brominated pyridine core linked to a piperidine ring via an amine bridge. Its molecular formula is C 10 H 15 BrN 3 , with a molecular weight of 257.16 g/mol . This structure combines two highly privileged scaffolds in medicinal chemistry: the piperidine ring, which is present in more than twenty classes of pharmaceuticals , and the aminopyridine moiety, known for its significant biological and therapeutic value . The primary application of this compound is as a versatile building block or intermediate in organic synthesis and drug discovery research. The bromine atom at the 6-position of the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to create diverse chemical libraries for screening. The piperidine and pyridine structures are frequently found in compounds with biological activity, including adenosine A2a receptor antagonists and lysine-specific demethylase 1 (LSD1) inhibitors , highlighting its value in developing potential therapeutics for neurological and oncological diseases. Handling and Storage: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Store in a cool, dark place under an inert atmosphere between 2-8°C to ensure long-term stability . Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN3 B1396663 6-bromo-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1774897-16-3

Properties

IUPAC Name

6-bromo-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKZORHCBLIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves the bromination of pyridine derivatives, followed by the introduction of piperidine through nucleophilic substitution reactions. The compound can also be synthesized using palladium-catalyzed coupling reactions, which have been reported to yield high purity products with good yields .

Anticancer Properties

Research has indicated that compounds containing the piperidine moiety exhibit significant anticancer activities. For instance, derivatives of piperidine have been explored for their ability to inhibit various cancer cell lines, demonstrating potential as chemotherapeutic agents . The structural similarity of this compound to known anticancer drugs suggests it may possess similar properties.

Antimicrobial Activity

Piperidine derivatives are known for their antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance activity against a range of pathogens, including bacteria and fungi . The presence of the bromine atom in this compound may contribute to its efficacy in this regard.

Neuropharmacological Effects

The piperidine ring is a common feature in many neuroactive compounds. Research indicates that derivatives can have effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as Alzheimer's disease and depression . The specific interactions of this compound with neurotransmitter receptors warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalPotential modulation of neurotransmitter systems

Future Directions and Research Opportunities

The potential applications of this compound are vast, but further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
  • Formulation Development : To explore different delivery methods for enhanced bioavailability.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The position of the piperidine group (e.g., C2 vs. C3 on pyridine) significantly impacts solubility and binding affinity. For example, (6-bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exhibits higher molecular weight and salt formation compared to the target compound, likely altering bioavailability.

Reaction Efficiency

  • Low-Yield Challenges : The synthesis of 5a and 5b (pyridin-3-amine derivatives) achieved only 10–12% yield due to poor solubility of intermediates in MeCN .
  • Improved Methods : Using 2-mercaptobenzimidazole and CAABC, yields increased to 60–75% under optimized conditions .
  • Suzuki Coupling : For 6-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)isothiazolo[4,3-b]pyridin-3-amine , Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid yielded 22%, reflecting steric hindrance from bulky substituents.

Solvent Effects

  • Polar Solvents : MeOH and DMF increased byproducts in piperazine-extended pyridines, whereas EtOH provided cleaner reactions .
  • Non-Polar Solvents: Cyclohexane/ethyl acetate mixtures (3:1) improved purity in isothiazolo[4,3-b]pyridine derivatives .

Physicochemical Properties

Compound Solubility LogP (Predicted) Melting Point Stability
6-Bromo-N-(piperidin-1-yl)pyridin-3-amine Low in MeCN ~2.5 Not reported Stable under inert gas
6-Bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,3-b]pyridin-3-amine Moderate in acetone ~3.1 >200°C Hygroscopic
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride High in water ~1.8 180–185°C Sensitive to humidity

Notable Trends:

  • Salt Formation : Hydrochloride salts (e.g., ) improve solubility but may require stringent storage conditions.

Biological Activity

6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a chemical compound characterized by the presence of a bromine atom on a pyridine ring and a piperidine moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets have implications for drug development and therapeutic applications.

The molecular formula of this compound is C10H13BrN3, with a molecular weight of approximately 256.14 g/mol. The compound is classified as a solid at room temperature, and its synthesis typically involves methods such as the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts.

The mechanism of action for this compound primarily involves its binding to specific receptors and enzymes. The piperidine group enhances the compound's binding affinity, while the bromine atom can participate in halogen bonding, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Studies have shown that derivatives of aminopyridine compounds, including those with bromine substitutions, possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

2. Anticancer Potential:
Preliminary studies suggest that certain pyridine derivatives can inhibit cancer cell proliferation. The structural features of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and survival .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may interact with cyclin-G associated kinase (GAK), which is implicated in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Identified significant antibacterial activity against gram-positive bacteria.
Demonstrated antifungal properties with effective inhibition rates against common fungal pathogens.
Showed selective inhibition of GAK, indicating potential in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, replacing the bromine atom on a pyridine core (e.g., 6-bromopyridin-3-amine) with piperidine under catalytic conditions. Key steps:

  • Use Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for cross-coupling .
  • Optimize temperature (80–120°C) and solvent (toluene/DMF) to enhance yield .
  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation or byproduct formation .

Q. How can researchers characterize the purity and structural integrity of 6-bromo-N-(piperidin-3-amine derivatives?

Methodological Answer:

  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR spectra with reference compounds to confirm substitution patterns (e.g., disappearance of pyridine C-Br peaks at ~160 ppm in 13C^{13}C-NMR) .
  • HPLC-MS: Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities (e.g., unreacted piperidine) .
  • Elemental Analysis: Validate molecular formula (C₁₀H₁₃BrN₂) with ≤0.3% deviation .

Q. What are common impurities in this compound, and how can they be mitigated during synthesis?

Methodological Answer:

  • Byproducts: Residual brominated precursors or di-substituted amines. Mitigation:
    • Use excess piperidine (1.5–2 eq.) to drive reaction completion .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Metal Contamination: Leached Pd from catalysts. Remove via activated charcoal filtration or chelating resins .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation in dichloromethane/hexane to obtain single crystals .
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Discrepancies between NMR (solution) and crystallographic (solid-state) data can highlight conformational flexibility .

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity: The bromine atom activates the pyridine ring toward SNAr by withdrawing electron density.
  • Substitution Patterns: Compare reactivity with chloro/iodo analogs (e.g., 6-chloro derivatives in ) using Hammett constants (σₚ = +0.23 for Br) to predict reaction rates .
  • Catalytic Screening: Test Pd/Ni systems in Suzuki-Miyaura couplings to replace Br with aryl/heteroaryl groups .

Q. How should researchers address contradictions between spectroscopic and computational data?

Methodological Answer:

  • Case Example: If DFT calculations predict a planar piperidine ring, but 1H^1H-NMR shows axial-equatorial proton splitting:
    • Validate via variable-temperature NMR to assess ring-flipping barriers .
    • Re-examine computational parameters (e.g., solvent model, basis set) in Gaussian or ORCA .
  • Triangulation: Combine XRD, NMR, and IR to cross-validate bond lengths and functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-(piperidin-1-yl)pyridin-3-amine

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